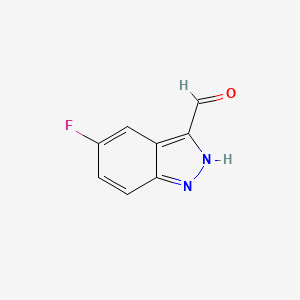

5-Fluoro-1H-indazole-3-carbaldehyde

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery and development. mdpi.comopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs reveals that a significant majority, approximately 59%, of small-molecule pharmaceuticals feature a nitrogen-containing heterocyclic ring. openmedicinalchemistryjournal.commsesupplies.com These structures are prevalent in a vast number of biologically important molecules, including vitamins, alkaloids, and nucleic acids. nih.gov

The Indazole Nucleus as a Privileged Scaffold for Bioactive Compounds

The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its recurring presence in compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netpnrjournal.com The versatility of the indazole nucleus allows it to serve as a foundational structure for a multitude of derivatives with significant therapeutic potential. benthamdirect.comingentaconnect.com Its ability to be readily functionalized at various positions enables the synthesis of diverse chemical libraries for drug screening. pnrjournal.com

Overview of Indazole Derivatives in Marketed Drugs and Clinical Trials

The therapeutic relevance of the indazole scaffold is underscored by the number of its derivatives that have reached the market or are currently in clinical investigation. researchgate.netnih.gov At least 43 therapeutic agents based on the indazole structure have been used in clinical applications or are in trials. nih.govresearchgate.net These compounds target a variety of diseases, demonstrating the broad applicability of this heterocyclic system. researchgate.net

| Drug Name | Therapeutic Use |

| Axitinib | Treatment of renal cell carcinoma |

| Entrectinib | Treatment of non-small cell lung cancer (NSCLC) |

| Niraparib | Treatment of epithelial ovarian cancer |

| Benzydamine | Used for its anti-inflammatory properties |

| Granisetron | Used to manage chemotherapy-induced nausea and vomiting |

This table showcases a selection of FDA-approved drugs containing the indazole moiety and their respective therapeutic applications. nih.gov

Tautomerism and its Implications in Indazole Research

A key chemical feature of the indazole ring system is its capacity for annular tautomerism, existing primarily as 1H- and 2H-tautomers. nih.govresearchgate.net These are structural isomers that can interconvert. tandfonline.com The position of the proton on one of the nitrogen atoms significantly influences the molecule's electronic distribution, and consequently, its physical, chemical, and biological properties. nih.gov

The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. nih.govaip.org However, the 2H-indazole form can also be present, and the equilibrium between the two can be influenced by substituents on the ring and the surrounding solvent environment. aip.orgresearchgate.net This tautomerism has profound implications for drug design, as the different forms can exhibit distinct binding affinities for biological targets. tandfonline.com Understanding and controlling the tautomeric preference is a critical aspect of designing indazole-based drugs with optimal efficacy. nih.govtandfonline.com

Contextualizing 5-Fluoro-1H-indazole-3-carbaldehyde as a Key Indazole Intermediate

Within the vast landscape of indazole chemistry, specific derivatives serve as crucial building blocks for the synthesis of more complex molecules. This compound is one such key intermediate. nih.govrsc.org The aldehyde group at the 3-position is a versatile functional handle that allows for a wide range of chemical transformations, providing a gateway to a variety of polyfunctionalized 3-substituted indazoles. nih.govresearchgate.net Its utility is highlighted in synthetic procedures that aim to construct novel indazole derivatives, particularly those with potential as kinase inhibitors. nih.govresearchgate.net The presence of the fluorine atom at the 5-position further enhances its significance, a topic explored in the following section.

Role of Fluorination in Medicinal Chemistry and Indazole Derivatives

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry. acs.orgresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly and beneficially alter a molecule's pharmacological profile. nih.govmdpi.commdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNWTAOWXACOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622092 | |

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485841-48-3 | |

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 1h Indazole 3 Carbaldehyde and Its Analogs

Precursor Chemistry and Synthetic Pathways to the Indazole-3-Carbaldehyde Moiety

The synthesis of the 1H-indazole-3-carbaldehyde scaffold is a critical step in the development of many indazole-based compounds. Various methods have been explored to achieve this transformation efficiently.

Nitrosation of Substituted Indoles for 1H-Indazole-3-carbaldehyde Synthesis

A prominent and direct method for accessing 1H-indazole-3-carbaldehydes involves the nitrosation of corresponding indole (B1671886) precursors. nih.govrsc.orgrsc.org This reaction, typically conducted in a slightly acidic environment, allows for the conversion of a broad range of substituted indoles into their indazole-3-carbaldehyde counterparts. nih.govrsc.org

The electronic nature of the substituents on the indole ring significantly influences the reaction conditions required for optimal yields. A systematic study has demonstrated that a "reverse addition" procedure, where the indole solution is slowly added to the nitrosating mixture, can be adapted for various functionalized indoles. nih.gov

For electron-rich indoles, the reaction proceeds rapidly even at 0°C, with the conversion to the indazole occurring at room temperature. rsc.org For instance, indoles bearing electron-donating groups like methoxy (B1213986) and benzyloxy substituents provide high yields (around 91%) under these mild conditions. nih.gov In contrast, electron-neutral or slightly electron-deficient indoles necessitate higher temperatures, around 50°C, for the reaction to proceed efficiently. rsc.org For strongly electron-deficient indoles, such as nitro-substituted derivatives, temperatures as high as 80°C are required for complete conversion to the corresponding indazole-3-carbaldehydes. nih.govrsc.org The synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde from 5-fluoro-indole, for example, is achieved in high yield (87%) by stirring the reaction at room temperature for 5 hours. nih.gov

Table 1: Optimized Reaction Conditions for Nitrosation of Various Indoles

| Starting Indole | Substituent Type | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Unsubstituted | Room Temp | 3 | 99 | nih.gov |

| 5-Fluoro-indole | Electron-withdrawing | Room Temp | 5 | 87 | nih.gov |

| 5-Methoxy-indole | Electron-donating | Room Temp | Not specified | 91 | nih.gov |

| 5-Nitro-indole | Strongly electron-withdrawing | 80 | 6 | Quantitative | nih.govrsc.org |

| 5-Cyano-indole | Electron-withdrawing | 50 | 16 | Not specified | nih.gov |

| 5-NHBoc-indole | Electron-donating | Room Temp | 3 | 78 | nih.gov |

| 5-Piperidyl-indole | Electron-donating | Room Temp | 3 | 15 | nih.gov |

The transformation of an indole to a 1H-indazole-3-carbaldehyde via nitrosation is a multi-step process. nih.govresearchgate.net The reaction is initiated by the nitrosation at the C3 position of the indole ring, which leads to the formation of an oxime intermediate. nih.gov This oxime then facilitates the addition of a water molecule at the C2 position of the indole. nih.gov This addition triggers the opening of the five-membered pyrrole (B145914) ring of the indole. nih.gov The reaction concludes with a ring-closure step to form the stable 1H-indazole-3-carbaldehyde. nih.gov The nitrosating agent itself is complex, with species like nitrous acid (HNO₂), dinitrogen trioxide (N₂O₃), and nitrosonium salts (NO⁺X⁻) potentially involved depending on the reaction medium. researchgate.net

A significant challenge in the nitrosation of indoles is the formation of deep red-colored dimeric side products. nih.gov This side reaction arises from the nucleophilic addition of an unreacted indole molecule to the intermediate oxime. nih.gov To suppress this undesired pathway, a key strategy is to maintain a low concentration of the nucleophilic indole throughout the reaction. semanticscholar.org This is effectively achieved by the slow addition of the indole solution to the nitrosating mixture, a technique referred to as "reverse addition". nih.govsemanticscholar.org This approach favors the trapping of the reactive intermediate by water, leading to the desired indazole product and significantly improving the yields, especially for electron-rich indoles. nih.govresearchgate.net For example, the yield for the nitrosation of 5-bromo-indole increased from 19% to 72% when using the slow addition method at 0°C. semanticscholar.org

Alternative Synthetic Routes to 1H-Indazole-3-carbaldehyde Derivatives

While nitrosation of indoles is a direct route, other synthetic strategies exist for accessing 1H-indazole-3-carbaldehydes and their precursors. rsc.org

Direct functionalization at the C3 position of a pre-formed indazole ring presents an alternative pathway. However, direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective. nih.govrsc.org Therefore, metalation strategies are often employed. These methods involve the deprotonation or halogen-metal exchange at the C3 position, but can be complicated by the potential for ring-opening of the five-membered heterocyclic ring. nih.gov To overcome this, protocols involving dianion formation or the use of suitable protecting groups on the indazole nitrogen have been developed, utilizing zincation, lithiation, or magnesiation. nih.gov For instance, N-protected indazoles can undergo regioselective deprotonation and subsequent transmetalation with zinc species, followed by a Negishi coupling to introduce various groups at the C3 position. nih.govchim.it

Other strategies to introduce an aldehyde or a precursor group at the C3 position include palladium or copper-catalyzed cyanation of a 3-haloindazole, followed by reduction of the nitrile. rsc.org Aryne cycloaddition reactions can also be used to generate ester-functionalized indazoles, which can then be converted to the aldehyde through a reduction-reoxidation sequence. nih.govrsc.org

Multi-component Reactions and Cyclization Strategies

The synthesis of indazole derivatives, including this compound, has significantly benefited from the development of multi-component reactions (MCRs). nih.govnih.gov These reactions, where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer high efficiency and molecular diversity. nih.govnih.gov MCRs are advantageous for their atom economy, often mild reaction conditions, and the ability to avoid the isolation of intermediates, which aligns with the principles of green chemistry. nih.gov

A notable strategy for constructing the 1H-indazole framework is through [3 + 2] annulation, which can be achieved from arynes and various hydrazones. organic-chemistry.org Different reaction conditions allow for the use of N-tosylhydrazones or N-aryl/alkylhydrazones to produce a range of indazoles. organic-chemistry.org Another approach involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with arynes. organic-chemistry.org

Furthermore, cyclization strategies are pivotal in the synthesis of indazoles. One such method is the Cadogan reductive cyclization. organic-chemistry.org This involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by cyclization using a reducing agent like tri-n-butylphosphine. organic-chemistry.org This one-pot method is efficient and avoids harsh conditions and complex isolation steps. organic-chemistry.org Additionally, iodine-mediated synthesis from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization provides another route to 2H-indazoles. nih.gov

A versatile and direct method for synthesizing 1H-indazole-3-carboxaldehyde derivatives is the nitrosation of indoles. nih.govrsc.org This reaction proceeds through the nitrosation of the indole at the C3 position, leading to an oxime intermediate. Subsequent ring opening and re-closure yield the desired 1H-indazole-3-carboxaldehyde. nih.gov This method is notable for its mild conditions and tolerance of a wide range of functional groups on the indole starting material. nih.govrsc.org For instance, 5-fluoro-indole can be converted to this compound in high yield. nih.gov

The following table summarizes the synthesis of various 1H-indazole-3-carbaldehyde derivatives from their corresponding indoles via nitrosation.

| Starting Indole | Product | Yield (%) |

| Indole | 1H-indazole-3-carbaldehyde | 99 |

| 5-Fluoro-indole | This compound | 87 |

| 5-Methoxy-indole | 5-Methoxy-1H-indazole-3-carbaldehyde | 91 |

| 5-(Benzyloxy)-indole | 5-(Benzyloxy)-1H-indazole-3-carbaldehyde | 91 |

| 5-(tert-Butoxycarbonylamino)-indole | 5-(tert-Butoxycarbonylamino)-1H-indazole-3-carbaldehyde | 78 |

| 5-Nitro-indole | 5-Nitro-1H-indazole-3-carbaldehyde | 99 |

| 5-Cyano-indole | 5-Cyano-1H-indazole-3-carbaldehyde | - |

| 5-(Piperidin-1-yl)-indole | 5-(Piperidin-1-yl)-1H-indazole-3-carbaldehyde | 15 |

Stereo- and Regioselective Synthesis of this compound

The precise control of substituent placement, known as regioselectivity, is a critical aspect of synthesizing complex molecules like this compound. The development of regioselective synthetic methods is crucial for producing specific isomers and avoiding the formation of unwanted byproducts.

One of the key challenges in the synthesis of substituted indazoles is controlling the position of incoming groups. For instance, direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. beilstein-journals.org To address this, methods have been developed to achieve regioselective alkylation. For example, using specific bases and reaction conditions can favor the formation of either the N1 or N2 isomer. beilstein-journals.org

In the context of fluorinated indazoles, regioselective synthesis allows for the precise placement of the fluorine atom, which can significantly influence the molecule's properties. osi.lv The synthesis of new regioisomeric indazolones containing fluorine atoms has been achieved with high yields by reacting 2-acylcyclohexane-1,3-diones with fluorinated phenylhydrazines. osi.lv The structures of these compounds are confirmed using various spectroscopic techniques, including 19F NMR. osi.lv

A direct and regioselective C-3 fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) under mild, metal-free conditions. organic-chemistry.org This method is highly selective for the C-3 position and is compatible with a variety of substituents. organic-chemistry.org

For the synthesis of this compound specifically, a common route involves the nitrosation of 5-fluoro-indole. nih.gov This reaction selectively modifies the indole ring to form the indazole-3-carbaldehyde structure while retaining the fluorine atom at the 5-position. nih.gov Another approach involves a multi-step synthesis starting from 3-fluoro-2-methylaniline (B146951), which undergoes bromination, ring closure, and deprotection to yield 5-bromo-4-fluoro-1H-indazole. google.com While this produces a different isomer, it highlights the strategies employed for regiocontrol.

Importance of Fluorine Introduction in Synthetic Design

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance their properties. nih.govmdpi.comnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. nih.govmdpi.comnih.govfrontiersin.org

The introduction of fluorine can block sites of metabolic oxidation, leading to a longer biological half-life of a drug. frontiersin.org The replacement of a carbon-hydrogen bond with a more stable carbon-fluorine bond increases the molecule's resistance to metabolic degradation. mdpi.comfrontiersin.org Furthermore, the strategic placement of fluorine atoms can influence the acidity or basicity of nearby functional groups, which can affect the molecule's interaction with biological targets. rdd.edu.iq

In the context of indazole derivatives, the position of the fluorine atom can have a profound impact on biological activity. For example, a study on fluorinated indazoles as Rho kinase (ROCK1) inhibitors showed that a fluorine at the C6 position significantly enhanced inhibitory potency and oral bioavailability compared to a fluorine at the C4 position. nih.gov This highlights the importance of regioselective fluorination in drug design.

The introduction of fluorine can also lead to more favorable interactions with protein side chains, enhancing the binding affinity of a molecule to its target. mdpi.com The small size of the fluorine atom allows it to mimic a hydrogen atom, fitting into enzyme receptor sites without causing significant steric hindrance. mdpi.com

The table below illustrates the effect of fluorine substitution on the inhibitory activity of certain compounds.

| Compound | Fluorine Position | IC50 (nM) |

| Indazole Derivative 1 | C4 | 2500 |

| Indazole Derivative 2 | C6 | 14 |

| Reverse Transcriptase Inhibitor (non-fluorinated) | - | 332 |

| Reverse Transcriptase Inhibitor (fluorinated) | 5 | 50 |

| Reverse Transcriptase Inhibitor (fluorinated) | 5 | 25 |

Green Chemistry Approaches and Sustainable Synthesis of Indazole Derivatives

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of pharmaceuticals, including indazole derivatives. rsc.orgbohrium.comrsc.org Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. bohrium.comrsc.org

For the synthesis of indazoles, several green approaches have been reported. These include the use of water as a solvent, which is non-toxic and environmentally benign. organic-chemistry.org For example, the direct fluorination of 2H-indazoles using NFSI can be performed in water. organic-chemistry.org Another green solvent that has been employed is PEG-400 for the one-pot synthesis of 2H-indazoles. nih.gov

Catalysis plays a crucial role in green chemistry, and the development of efficient and recyclable catalysts is a key area of research. bohrium.combenthamdirect.com Copper ferrite (B1171679) nanoparticles have been used as a catalyst for the one-pot synthesis of benzoxazoles, a related heterocyclic system. researchgate.net For indazole synthesis, copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives provide a smooth route to 3-aminoindazoles. organic-chemistry.org Furthermore, visible-light-promoted photocatalysis offers a sustainable and metal-free approach for constructing indazoles through the deoxygenative cyclization of o-carbonyl azobenzenes. rsc.org This method avoids the need for harsh reagents and high temperatures. acs.orgacs.org

The principles of green chemistry also favor one-pot reactions and multi-component reactions, which reduce the number of synthetic steps, minimize waste, and save time and resources. nih.gov The synthesis of indazoles via the Cadogan reductive cyclization from ortho-nitrobenzaldehydes and amines is an example of an efficient one-pot process. organic-chemistry.org

Chemical Transformations and Derivatization Strategies of 5 Fluoro 1h Indazole 3 Carbaldehyde

Reactivity of the Aldehyde Functionality (–CHO)

The carbon-oxygen double bond of the aldehyde group is polarized, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. Simultaneously, the hydrogen atom attached to the carbonyl group can be readily removed during oxidation. This dual reactivity is the foundation for the derivatization strategies of 5-Fluoro-1H-indazole-3-carbaldehyde.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 5-fluoro-1H-indazole-3-carboxylic acid. nih.gov This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder reagents. chemistrysteps.comjove.com The use of reagents such as sodium perborate (B1237305) in acetic acid has also been reported for the effective oxidation of aromatic aldehydes. organic-chemistry.org The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule. The resulting carboxylic acid is a valuable intermediate in its own right, opening pathways for the synthesis of amides, esters, and other acid derivatives.

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 5-Fluoro-1H-indazole-3-carboxylic acid |

| This compound | Potassium permanganate (KMnO₄) | 5-Fluoro-1H-indazole-3-carboxylic acid |

| This compound | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 5-Fluoro-1H-indazole-3-carboxylate |

Reduction Reactions to Alcohols and Amines

The aldehyde functionality can be reduced to a primary alcohol or converted into an amine, significantly expanding the synthetic utility of the indazole scaffold. nih.gov

Reduction to Alcohols: The reduction of the aldehyde to (5-fluoro-1H-indazol-3-yl)methanol is typically achieved with high efficiency using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. nih.gov This reaction is generally selective for the aldehyde group, leaving other potentially reducible groups in the indazole ring intact.

Reduction to Amines: The conversion of the aldehyde to an amine is accomplished through a process known as reductive amination. wikipedia.orglibretexts.org This one-pot reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial aldehyde. acs.orgorganic-chemistry.org This method allows for the synthesis of a wide variety of secondary and tertiary amines by simply changing the amine used in the initial step. nih.gov

Table 2: Reductive Amination of this compound

| Amine | Reducing Agent | Product |

|---|---|---|

| Ammonia (NH₃) | NaBH₃CN | (5-Fluoro-1H-indazol-3-yl)methanamine |

| Methylamine (CH₃NH₂) | NaBH(OAc)₃ | 1-(5-Fluoro-1H-indazol-3-yl)-N-methylmethanamine |

| Aniline (C₆H₅NH₂) | NaBH(OAc)₃ | 1-(5-Fluoro-1H-indazol-3-yl)-N-phenylmethanamine |

| Piperidine (B6355638) | NaBH₃CN | 3-(Piperidin-1-ylmethyl)-5-fluoro-1H-indazole |

Condensation Reactions for Alkene and Heteroaromatic Formation

Condensation reactions involving the aldehyde group are powerful tools for carbon-carbon and carbon-nitrogen bond formation, leading to the synthesis of alkenes and various heterocyclic systems. nih.gov

The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, like piperidine or an amine, and results in the formation of an α,β-unsaturated product. wikipedia.org This reaction is a reliable method for introducing a substituted vinyl group at the 3-position of the indazole ring. researchgate.net

Table 3: Knoevenagel Condensation Products

| Active Methylene Compound | Product |

|---|---|

| Malononitrile | 2-((5-Fluoro-1H-indazol-3-yl)methylene)malononitrile |

| Diethyl malonate | Diethyl 2-((5-Fluoro-1H-indazol-3-yl)methylene)malonate |

| Cyanoacetic acid | (E)-2-Cyano-3-(5-fluoro-1H-indazol-3-yl)acrylic acid |

The Wittig reaction provides a versatile and specific method for synthesizing alkenes from aldehydes. libretexts.orglibretexts.org It involves the reaction of this compound with a phosphorus ylide (Wittig reagent). libretexts.org The structure of the resulting alkene is dependent on the specific ylide used, allowing for precise control over the final product. This reaction is particularly valuable because the double bond is formed at a defined position. libretexts.org

Table 4: Wittig Reaction Products

| Wittig Reagent | Product |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Ethenyl-5-fluoro-1H-indazole |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | 3-(5-Fluoro-1H-indazol-3-yl)acrylonitrile |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl 3-(5-fluoro-1H-indazol-3-yl)acrylate |

The aldehyde functionality serves as a key building block for the synthesis of various five-membered heteroaromatic rings fused or attached to the indazole core. nih.gov

Oxazoles: 2,4-Disubstituted oxazoles can be synthesized directly from this compound. One expedient method involves the condensation of the aldehyde with serine, which forms an oxazolidine (B1195125) intermediate. Subsequent oxidation yields the oxazole (B20620) ring. nih.govorganic-chemistry.orgresearchgate.net Another common route is the Van Leusen reaction, where the aldehyde reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate to form the 5-substituted oxazole. organic-chemistry.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that can be adapted to produce indazolyl-thiazoles. youtube.com This typically involves the reaction of an α-haloketone with a thioamide. In this context, this compound would first be converted to an α-halo derivative, which then reacts with a thioamide like thioformamide (B92385) or thiourea (B124793) to form the thiazole ring. youtube.comyoutube.com

Benzimidazoles: 2-Substituted benzimidazoles are readily synthesized by the condensation of this compound with o-phenylenediamine (B120857) or its derivatives. researchgate.netnih.gov This reaction, known as the Phillips condensation, typically proceeds under oxidative conditions. mdpi.com A variety of reagents, including ceric(IV) ammonium (B1175870) nitrate (B79036) or simply air, can be used as the oxidant to facilitate the cyclization and aromatization to the final benzimidazole (B57391) product. researchgate.netorganic-chemistry.orgnih.gov

Table 5: Heterocyclic Products from Cyclization Reactions

| Heterocycle | Reactant(s) | General Product Structure |

|---|---|---|

| Oxazole | Tosylmethyl isocyanide (TosMIC), K₂CO₃ | 5-(5-Fluoro-1H-indazol-3-yl)oxazole |

Functionalization of the Indazole Ring System of this compound.sigmaaldrich.comnih.gov

The functionalization of the indazole ring is a key strategy for modifying the properties of this compound. This can be achieved through various reactions that target the nitrogen atoms of the pyrazole (B372694) ring and the carbon atoms of the fused benzene (B151609) ring.

N-Substitution Reactions at 1H-Indazole Nitrogen.nih.govuni.lu

The nitrogen atoms of the indazole ring are nucleophilic and can readily react with electrophiles. N-alkylation is a common transformation, and the regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the indazole ring. d-nb.info For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N-1 selective alkylation of various substituted indazoles. d-nb.infobeilstein-journals.org The choice of the alkylating agent, such as primary alkyl halides or secondary alkyl tosylates, can also influence the regioselectivity of the reaction. d-nb.info

It is important to note that direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products. beilstein-journals.org For example, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in dimethylformamide resulted in a mixture of the N1- and N2-isopropyl derivatives. beilstein-journals.org The regioselectivity can be influenced by the reaction conditions, including the base and solvent used. beilstein-journals.org Some studies have explored the use of a cesium-containing base to favor the formation of the N1-substituted product through a proposed chelation mechanism. beilstein-journals.org

In addition to alkylation, N-acylation reactions can also occur at the indazole nitrogen. Regioselective N-acylation has been reported to yield the N-1 substituted isomer, potentially through the isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. d-nb.infobeilstein-journals.org

Electrophilic Aromatic Substitution on the Benzene Ring.sigmaaldrich.com

The benzene ring of the indazole system can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. researchgate.netlibretexts.org The fluorine atom at the C5 position is a deactivating group, which can make electrophilic substitution more challenging compared to unsubstituted benzene. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The directing effects of the existing substituents on the indazole ring will determine the position of the incoming electrophile.

For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved starting from 3-fluoro-2-methylaniline (B146951) through a sequence of bromination, ring closure, and deprotection reactions. google.com This indicates that direct halogenation of a substituted indazole is a feasible transformation.

Metal-Catalyzed Coupling Reactions for Structural Diversity.sigmaaldrich.comnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the indazole core, significantly increasing structural diversity. researchgate.netresearchgate.netnih.govdntb.gov.ua

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and has been successfully applied to the functionalization of indazoles. nih.govmdpi.comias.ac.in This reaction typically involves the coupling of a halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. nih.govresearchgate.net

In the context of this compound, a bromo-substituted precursor, such as 5-bromo-1H-indazole-3-carbaldehyde, can be utilized for Suzuki coupling at the C5 position. nih.govsigmaaldrich.com A variety of aryl and heteroaryl boronic acids can be used as coupling partners to introduce diverse substituents at this position. nih.govnih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. nih.govias.ac.in For example, Pd(dppf)Cl2 has been identified as a suitable catalyst for the Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid. nih.gov

The following table provides examples of conditions used for Suzuki coupling reactions on bromo-substituted indazoles:

| Catalyst | Base | Solvent | Reactants | Product | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Good | nih.gov |

| Pd(OAc)₂ | CsF | DMF | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide and aryl boronic acids | 1H-pyridin-4-yl-3,5-disubstituted indazoles | - | ias.ac.in |

| PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide and (4-methoxyphenyl)boronic acid | - | No product | nih.gov |

Pharmacological and Biological Activities of 5 Fluoro 1h Indazole 3 Carbaldehyde and Its Derivatives

Anti-Cancer and Anti-Proliferative Activities

Indazole derivatives are recognized for their potent anti-cancer activities, which has led to the development of several clinically used or trialed therapeutics. nih.govnih.gov The structural versatility of the indazole scaffold allows for modifications that target various mechanisms involved in cancer progression. nih.gov

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. researchgate.net

Tyrosine Kinases: The 1H-indazole-3-amine structure is considered an effective hinge-binding fragment that can interact with the hinge region of tyrosine kinases, a critical component for their function. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been synthesized as potent VEGFR-2 inhibitors. nih.gov Notably, a derivative identified as compound W13 demonstrated powerful inhibition of VEGFR-2 with an IC₅₀ value of 1.6 nM. nih.gov

Other Kinase Targets: Research has focused on developing indazole derivatives as inhibitors for a range of other kinases and enzymes involved in cancer, including Fibroblast Growth Factor Receptor (FGFR), Aurora kinases, and Bcr-Abl. nih.gov

HDAC6: The mercapto acetamide (B32628) moiety, which can be incorporated into indazole derivatives, is commonly found in histone deacetylase (HDAC) inhibitors and plays a role in binding to the active site. nih.gov

Beyond direct enzyme inhibition, indazole derivatives trigger various cellular mechanisms to induce cancer cell death and inhibit proliferation.

Apoptosis and Cell Cycle Arrest: One study identified an indazole derivative, compound 6o, which induces apoptosis (programmed cell death) and affects the cell cycle in a concentration-dependent manner. nih.govnih.gov Its mechanism is believed to involve the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway. nih.govnih.gov Another derivative, W13, was found to induce apoptosis in HGC-27 gastric cancer cells by increasing the production of reactive oxygen species (ROS) and regulating the expression of apoptotic proteins. nih.gov

Inhibition of Metastasis: Compound W13 was also shown to significantly inhibit the migration and invasion of HGC-27 cells, key processes in metastasis. nih.gov This was achieved by modulating the expression of MMP-9 and E-cadherin. nih.gov

Signaling Pathway Blockade: The anti-cancer activity of compound W13 is further attributed to its ability to block the PI3K-Akt-mTOR signaling pathway, a critical pathway for cell growth and survival, in HGC-27 cells. nih.gov

The anti-proliferative activity of various indazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.

Most synthesized compounds demonstrate moderate to potent activity against these cell lines. researchgate.netnih.gov For instance, a series of piperazine-indazole derivatives showed significant antiproliferative activity, particularly against K562 cells. nih.gov In one study, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293). nih.govnih.gov Another derivative, compound 2f, displayed potent activity against MCF-7, HepG2, and A549 cells. nih.gov

| Derivative | Cell Line | Activity (IC₅₀ in µM) | Source |

| Compound 6o | K562 (Leukemia) | 5.15 | nih.gov, nih.gov |

| A549 (Lung) | >10 | nih.gov | |

| PC-3 (Prostate) | >10 | nih.gov | |

| HepG-2 (Hepatoma) | >10 | nih.gov | |

| Compound 2f | MCF-7 (Breast) | 0.34 | nih.gov |

| HepG2 (Hepatoma) | 0.80 | nih.gov | |

| A549 (Lung) | 0.88 | nih.gov | |

| Compound 2a | MCF-7 (Breast) | 1.15 | nih.gov |

| A549 (Lung) | >10 | nih.gov | |

| HepG2 (Hepatoma) | >10 | nih.gov |

Anti-Inflammatory Applications

The indazole scaffold is associated with significant anti-inflammatory properties. nih.govresearchgate.net This activity is exemplified by the marketed non-steroidal anti-inflammatory drug (NSAID), Benzydamine, which features an indazole core. nih.gov Studies have shown that certain indazole derivatives, particularly those with a 2H-indazole tautomeric form, can act as anti-inflammatory agents. nih.gov This has prompted further investigation into the indazole structure as a promising framework for developing new anti-inflammatory drugs. researchgate.netnih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal)

Derivatives of the indazole core have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. researchgate.netresearchgate.netnih.gov

Antibacterial Activity: Research has identified specific indazole derivatives with activity against clinically relevant bacterial strains. mdpi.com For example, a series of N-methyl-3-aryl indazoles showed dominance against bacterial strains such as Escherichia coli and Bacillus megaterium. nih.gov In another study, certain 2H-indazoles were tested against various Gram-positive clinical isolates. mdpi.com

Antifungal Activity: The antimicrobial spectrum of indazole derivatives also extends to fungi. researchgate.net N-methyl-3-aryl indazoles have been found to be effective against the fungal strain Candida albicans. nih.gov

The minimum inhibitory concentration (MIC) is used to measure the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

| Derivative | Microorganism | Activity (MIC in µg/mL) | Source |

| Compound 5 | S. aureus | 64-128 | mdpi.com |

| S. epidermidis | 64-128 | mdpi.com | |

| Compound 2 | E. faecalis | ~128 | mdpi.com |

| Compound 3 | E. faecalis | ~128 | mdpi.com |

Anti-HIV and Antiviral Potential

The broad biological profile of indazole derivatives includes potential applications as antiviral agents, with specific activity reported against Human Immunodeficiency Virus (HIV) and other viruses. researchgate.netresearchgate.netnih.gov While the general class of indazoles is noted for this potential, specific research has highlighted potent activity in derivatives designed to combat certain viruses. researchgate.netnih.gov

One notable example is the development of 1-aminobenzyl-1H-indazole-3-carboxamide analogues as novel agents against the Hepatitis C virus (HCV). nih.gov Two compounds from this series, designated 5n and 5t, were identified as particularly potent and selective, making them strong candidates for further development as antiviral therapies. nih.gov

Compound 5n: EC₅₀ = 0.018 µM (against HCV) nih.gov

Compound 5t: EC₅₀ = 0.024 µM (against HCV) nih.gov

Antiarrhythmic and Other Therapeutic Applications

The indazole nucleus is recognized for its potential in the development of treatments for cardiovascular conditions. nih.gov A review of indazole derivatives has highlighted their exploration in managing various cardiovascular diseases, including arrhythmia. nih.gov However, specific research detailing the synthesis of derivatives from 5-Fluoro-1H-indazole-3-carbaldehyde and their subsequent evaluation for antiarrhythmic properties is not extensively available in the current body of scientific literature.

While the broader class of indazole derivatives has shown promise, with some compounds being investigated for their effects on myocardial injury and other cardiovascular issues, direct evidence linking derivatives of this compound to antiarrhythmic activity is yet to be established. nih.gov The therapeutic potential of this specific subclass of compounds in the context of arrhythmia remains an area for future investigation.

Table 1: Investigated Indazole Derivatives in Cardiovascular Diseases

| Indazole Derivative | Therapeutic Use |

| DY-9760e | Myocardial I/R injury, Left ventricular hypertrophy |

| YC-1 | Hypoxia-induced cardiomyocyte injury |

| ARRY-797 | LMNA-related dilated cardiomyopathy |

| Indazole-Cl | Hypoxia-atherosclerosis |

| 7-nitroindazole | Vagal bradycardia/hypertension |

This table showcases examples of indazole derivatives investigated for cardiovascular conditions to provide context for the potential of the broader compound class. Specific antiarrhythmic data for derivatives of this compound is not available. nih.gov

Potential in Neurological Disorder Therapies

The exploration of indazole derivatives for the treatment of neurological disorders is an active area of research. nih.gov The structural features of the indazole ring make it a candidate for interacting with biological targets within the central nervous system (CNS).

Recent patent literature indicates the development of novel indazole derivatives intended for the treatment of psychosis, mental illness, and other CNS disorders, underscoring the perceived potential of this chemical class in neurology. nih.gov However, specific studies that commence with this compound to create derivatives for neurological applications are not prominently documented.

While there is a clear interest in the broader indazole scaffold for neurological therapies, detailed research findings on the neuroprotective effects or therapeutic efficacy of this compound derivatives in models of neurological disorders have not been specifically reported. This highlights a gap in the current scientific landscape and an opportunity for future research to explore the potential of these specific compounds.

Structure Activity Relationship Sar and Rational Design of 5 Fluoro 1h Indazole 3 Carbaldehyde Derivatives

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. nih.gov The presence of a fluorine atom at the C5 position of the indazole ring in 5-Fluoro-1H-indazole-3-carbaldehyde can significantly influence its biological activity. Fluorine's high electronegativity and small size can alter the molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net

For instance, in the development of Rho kinase (ROCK1) inhibitors, the position of fluorine on the indazole ring was found to be critical. A fluorine atom at the C6 position significantly enhanced inhibitory potency (IC50 of 14 nM) and oral bioavailability (61%), whereas a C4-fluoro substituted analogue showed low potency (IC50 of 2500 nM). nih.gov This highlights the profound and position-specific impact of fluorine substitution on biological activity. While direct studies on this compound are limited, the general principles of fluorine substitution in related heterocyclic systems suggest that the 5-fluoro substituent likely plays a key role in modulating the compound's pharmacological profile.

Influence of Substituents on the Indazole Scaffold on Biological Efficacy

The biological efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole scaffold. nih.gov Modifications at various positions can fine-tune the compound's properties to achieve desired therapeutic effects.

Modifications at C3, C5, C6, and C7 Positions

Systematic modifications at the C3, C5, C6, and C7 positions of the indazole ring have been shown to be critical for biological activity.

C5 Position: The C5 position, occupied by a fluorine atom in the parent compound, is critical for modulating electronic properties and metabolic stability. As discussed, fluorine at this position can significantly enhance biological activity. nih.gov

C6 Position: The C6 position has been identified as a key site for substitution to improve the potency of various indazole-based inhibitors. For instance, in a series of FLT3 inhibitors, the indazole moiety, with substitutions at the C6 position, was found to act as a crucial hinge binder. tandfonline.com Similarly, in a study of anticancer indazole derivatives, a 6-(4-methylpiperazin-1-yl)pyridin-3-yl substituent at the C6 position was found to be important for potent activity. nih.govrsc.org Aryl groups at the C6 position of the indazole core have been shown to be crucial for the inhibitory activities of certain compounds. nih.gov

The following table summarizes the impact of substitutions at different positions on the indazole ring based on various studies:

| Position | Type of Substituent | Impact on Biological Activity | Reference |

| C3 | Carboxamides, Carbohydrazides | Crucial for CRAC channel blocking and other inhibitory activities. nih.govnih.gov | |

| C5 | Fluorine | Enhances metabolic stability and can significantly increase potency. nih.gov | |

| C6 | Aryl groups, Heterocyclic moieties | Often critical for potent inhibitory activity and target binding. nih.govtandfonline.comnih.gov | |

| C7 | Various substituents | Can influence molecular conformation and binding affinity. |

Design Principles for Enhanced Affinity and Efficacy

The rational design of potent and selective indazole derivatives involves several key principles aimed at enhancing their affinity and efficacy for a specific biological target. These principles are often guided by computational modeling and an understanding of the target's three-dimensional structure.

A primary strategy is structure-based design , where the known crystal structure of the target protein is used to design ligands that can fit optimally into the binding site. nih.gov This approach allows for the rational introduction of functional groups that can form specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with key amino acid residues in the binding pocket. For example, in the design of FLT3 inhibitors, molecular docking studies revealed that the indazole structure plays a key role as a hinge binder, interacting with the Cys694 residue. tandfonline.com

Another important principle is the application of bioisosteric replacement . This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, replacing a metabolically labile group with a more stable isostere can enhance bioavailability. nih.gov

Scaffold hopping is another design strategy where the core scaffold of a known active compound is replaced with a different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.gov

Furthermore, optimizing the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and molecular weight, is crucial for achieving good oral bioavailability and favorable pharmacokinetic profiles. For example, in the development of SERCA2a activators, it was found that while a certain level of lipophilicity was necessary for activity, excessive lipophilicity could lead to reduced efficacy. acs.org

Molecular Hybridization Strategies Utilizing the Indazole Core

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid molecule. researchgate.net The goal is to create a new chemical entity with an improved activity profile, potentially targeting multiple pathways or exhibiting enhanced potency and reduced side effects. The indazole core is an attractive scaffold for such strategies due to its versatile biological activities. researchgate.net

One approach involves hybridizing the indazole scaffold with another heterocyclic system known to possess complementary biological activities. For example, a series of indazole-indolizine hybrids were synthesized and evaluated for their antitumor potential. eurekaselect.com This strategy aimed to combine the cytotoxic properties of both the indolizine (B1195054) and indazole scaffolds to create more effective anticancer agents. eurekaselect.com

In another example, the indazole core has been hybridized with a pyrimidine (B1678525) scaffold to develop potent VEGFR-2 kinase inhibitors with anti-angiogenic and antiproliferative activities. rsc.org This approach leverages the known roles of both scaffolds in inhibiting key signaling pathways involved in cancer progression.

Molecular hybridization can also be used to improve the metabolic stability and activity of compounds against drug-resistant mutants. researchgate.net By combining key features of different active compounds, it is possible to design hybrid molecules that are less susceptible to metabolic degradation or have a broader spectrum of activity.

Computational Methodologies in the Research of 5 Fluoro 1h Indazole 3 Carbaldehyde

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Fluoro-1H-indazole-3-carbaldehyde, docking studies are instrumental in identifying potential protein targets and elucidating the specific binding modes of its derivatives. This analysis helps in understanding the structural basis of their biological activity.

For instance, derivatives of the indazole scaffold have been identified as potent inhibitors of various kinases, which are crucial in cancer development. nih.gov Molecular docking simulations of indazole derivatives into the active sites of proteins like HIF-1α have demonstrated their significant binding efficiency. These studies are foundational for designing novel inhibitors with improved potency and selectivity.

Ligand-Protein Interactions and Active Site Analysis

A deeper dive into molecular docking involves the analysis of ligand-protein interactions at the atomic level. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand within the protein's active site. For indazole derivatives, the nitrogen atoms in the indazole ring are often key to forming strong hydrogen bonds with protein residues. nih.gov

In studies involving 5-substituted-1H-indazole derivatives as inhibitors of Glycogen synthase kinase-3 beta (GSK-3β), docking analysis revealed crucial interactions with amino acid residues such as Val135, Gln185, Arg141, and Asp200 in the active site of the receptor. researchgate.net This detailed interaction mapping is critical for optimizing the lead compounds to enhance their binding affinity and, consequently, their inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

2D- and 3D-QSAR for Predictive Accuracy

Both 2D- and 3D-QSAR models are employed to build robust predictive models. 2D-QSAR models use simpler descriptors derived from the 2D structure of the molecule, while 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize 3D structural information. semanticscholar.org

For a series of 5-substituted indazole derivatives targeting GSK-3β, both 2D and 3D-QSAR studies were conducted. researchgate.net The resulting models highlighted the importance of descriptors like electrostatic potential and hydrophobicity in determining the biological activities of these compounds. researchgate.net Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new inhibitors by generating steric and electrostatic maps. These models are validated statistically to ensure their predictive power.

Molecular Dynamics Simulations for Ligand Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the ligand within the binding pocket. This method is crucial for confirming the binding modes predicted by molecular docking.

MD simulations performed on potent indazole derivatives targeting HIF-1α have shown that the compounds remain stable within the active site of the protein. This stability is a key indicator of a compound's potential to be an effective inhibitor. The analysis of the trajectory from MD simulations can reveal subtle conformational changes and interactions that are not apparent from static docking poses.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This is often followed by the design of a virtual library of derivatives based on a promising hit compound.

The indazole scaffold, being a bioisostere of indole (B1671886), is a prized motif for the development of bioactive compounds. nih.gov Virtual screening and subsequent library design around the this compound core can lead to the discovery of novel inhibitors for various targets. For example, a study on the discovery of novel bromodomain-containing protein 9 (BRD9) binders utilized a virtual screening approach that led to the identification of a promising hit with a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif. researchgate.net This hit was then used as a template for further structural modifications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design, DFT studies can provide valuable information about the electronic properties of a molecule, such as its reactivity and the distribution of electron density.

Recent research on novel indazole derivatives has incorporated DFT calculations to analyze the synthesized compounds. researchgate.netresearchgate.net These studies often calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which can be correlated with the molecule's stability and reactivity. researchgate.netresearchgate.net For instance, in a series of 3-carboxamide indazoles, DFT calculations identified compounds with the largest energy gaps, suggesting higher stability. researchgate.netresearchgate.net

Table of Computational Findings for Indazole Derivatives

| Computational Method | Key Findings | Relevant Protein Targets |

|---|---|---|

| Molecular Docking | Identification of key binding interactions and prediction of binding affinity. | Kinases, HIF-1α , GSK-3β researchgate.net |

| QSAR | Correlation of structural features with biological activity to predict potency. | GSK-3β researchgate.net, HIF-1α |

| Molecular Dynamics | Confirmation of ligand stability in the protein's active site over time. | HIF-1α |

| Virtual Screening | Discovery of novel hit compounds from large chemical libraries. | BRD9 researchgate.net |

| DFT | Analysis of electronic properties, stability, and reactivity. | Not target-specific |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Axitinib |

| Pazopanib |

| Lificiguat |

| 5-fluoro-indole |

| 5-iodo-indole |

| 5-chloro-indole |

| 5-bromo-indole |

| 5-methoxy-indole |

| 5-benzyloxy-indole |

| 5-piperidyl-indole |

| 5-carboxy-indole |

| 5-nitro-indole |

| 1-butyl-1H-indazole-3-carboxylic acid |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry that provides significant insights into the electronic properties and reactivity of molecules. wikipedia.orgyoutube.com This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govnih.gov

The electronic properties of the indazole ring are significantly influenced by the nature and position of its substituents. rsc.org In the case of this compound, the electron-withdrawing nature of the fluorine atom at the 5-position and the carbaldehyde group at the 3-position are expected to have a pronounced effect on the frontier orbitals.

Research on various substituted indazoles has shown that the HOMO and LUMO distributions, as well as their energy levels, are key to understanding their chemical behavior. nih.gov For instance, a DFT study on a series of N-alkylated indazole-3-carboxamide derivatives provided valuable data on their HOMO-LUMO energy gaps, which is instrumental in assessing their reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-Butyl-1H-indazole-3-carboxamide | -6.21 | -1.05 | 5.16 |

| 1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide | -6.54 | -1.53 | 5.01 |

| 1-(4-(Trifluoromethyl)benzyl)-1H-indazole-3-carboxamide | -6.83 | -1.98 | 4.85 |

This table presents data from a DFT study on related indazole derivatives to illustrate the typical range of HOMO-LUMO energies and gaps. The values are for illustrative purposes and are not the experimental values for this compound. Data sourced from a study on N-alkylated indazole-3-carboxamide derivatives. nih.gov

The HOMO-LUMO energy gap is a reliable indicator of a molecule's stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller energy gap suggests that the molecule is more reactive. nih.gov

For this compound, the presence of the fluorine atom is anticipated to lower the energy of both the HOMO and LUMO due to its inductive electron-withdrawing effect. Studies on fluorinated indazoles have highlighted the significant impact of fluorine substitution on the electronic structure. core.ac.uknih.gov The carbaldehyde group at the 3-position, also being electron-withdrawing, would further contribute to the stabilization of the LUMO, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted 1H-indazole. This smaller gap would suggest a higher propensity for the molecule to participate in chemical reactions.

The molecular electrostatic potential (MEP) is another valuable output of computational studies that complements FMO analysis. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the oxygen atom of the carbaldehyde group and the nitrogen atoms of the indazole ring would be expected to be regions of negative potential (red/yellow), while the hydrogen atom of the aldehyde and the N-H proton would be regions of positive potential (blue).

Broader Research Applications and Future Perspectives of 5 Fluoro 1h Indazole 3 Carbaldehyde

Utilization as a Synthetic Intermediate for Diverse Organic Molecules

The primary and most established role of 5-Fluoro-1H-indazole-3-carbaldehyde is as a key intermediate in organic synthesis. rsc.orgrsc.org 1H-Indazole-3-carboxaldehydes are valuable precursors for accessing a variety of polyfunctionalized 3-substituted indazoles, which are difficult to synthesize through direct functionalization methods like the Vilsmeier-Haack reaction that are ineffective for the indazole nucleus. rsc.org

An optimized procedure for synthesizing this compound itself starts from 5-fluoro-indole, which undergoes nitrosation in a slightly acidic environment to yield the target compound in high yields (around 87%). nih.gov

Once obtained, the aldehyde functional group of this compound serves as a versatile handle for numerous chemical transformations:

Condensation Reactions: It can readily participate in Knoevenagel and Wittig condensations to form alkenes, extending the carbon chain at the 3-position. rsc.org

Cyclization Reactions: It is a crucial starting point for building additional heterocyclic rings onto the indazole core. This allows for the synthesis of complex fused systems such as oxazoles, thiazoles, and benzimidazoles. rsc.org

Reductions and Reductive Aminations: The aldehyde can be reduced to a primary alcohol or converted into various secondary and tertiary amines through reductive amination, providing access to a different class of derivatives.

This synthetic versatility allows chemists to generate large libraries of novel indazole-based molecules for screening in drug discovery and other applications. rsc.orgrsc.orgrsc.org

Exploration in Material Science for Unique Electronic Properties

The indazole scaffold is being explored for its potential in creating advanced materials with unique electronic and optical properties. chemimpex.comchemimpex.com While research directly involving this compound is still emerging, related indazole derivatives are being investigated for applications in devices such as organic light-emitting diodes (OLEDs). chemimpex.com The electronic properties of these molecules can be tuned by adding different substituents, making them promising candidates for new sensors and electronic devices.

Recent research has also focused on indole (B1671886) and indazole derivatives that exhibit aggregation-induced emission (AIE). rsc.org AIE materials are weakly fluorescent as individual molecules but become highly emissive when aggregated, a property that is highly desirable for applications in optoelectronics and bio-imaging. The combination of the indazole core with other functional groups can lead to the development of novel AIE-active materials. rsc.org The electron-withdrawing nature of the fluorine atom and the conjugation provided by the aldehyde group in this compound make it a compound of interest for synthesizing new materials with tailored photophysical properties.

Development of Fluorescent Probes and Sensors

The development of sensitive and selective fluorescent probes for biological imaging is a significant area of research. The indazole-3-carbaldehyde core structure has been identified as a useful platform for creating such probes. chemimpex.comchemimpex.com For instance, derivatives like 5-Methoxy-1H-indazole-3-carbaldehyde have shown promise in this area. chemimpex.com The fluorescence properties of these compounds can be modulated by their interaction with specific analytes or changes in their environment.

Studies have shown that converting an amine group on a fluorophore to an imine through a reaction with an aldehyde can significantly increase fluorescence quantum yield, providing a "turn-on" sensor mechanism. mdpi.com The aldehyde group of this compound is perfectly suited for this type of reaction. Furthermore, research on 5-nitro-1H-indazole has led to the synthesis of new fluorescent heterocyclic compounds, demonstrating that substitutions on the indazole ring are key to developing novel fluorophores. semanticscholar.org By reacting this compound with various amine-containing molecules, it is conceivable to develop new fluorescent sensors for a range of applications, including visualizing cellular processes and detecting specific biomolecules. chemimpex.commdpi.com

Role in Agrochemical Development

The indazole ring system is not only important in pharmaceuticals but also in the agrochemical industry. chemimpex.com 1H-Indazole-3-carbaldehyde is recognized for its role in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides. chemimpex.com Research into 3-aryl-1H-indazoles has demonstrated that these compounds can act as growth inhibitors for plants like wheat and sorghum, particularly at higher concentrations. This suggests their potential use as herbicides. The biological activity depends on the nature of the substitutions on the scaffold.

While specific studies on the agrochemical applications of this compound are not widely published, its status as a key synthetic intermediate makes it a valuable tool for creating and testing new potential agrochemicals. The introduction of a fluorine atom is a common strategy in agrochemical design to enhance efficacy and metabolic stability.

Future Directions in Medicinal Chemistry Research

The indazole scaffold is a highly prized structural motif in modern medicinal chemistry, and this compound represents a key starting material for exploring new therapeutic agents. rsc.orgnih.gov

The functionalization of the indazole ring at the 3-position has led to several marketed drugs, particularly kinase inhibitors such as Axitinib and Pazopanib. rsc.orgrsc.org The aldehyde group of this compound is the gateway to creating derivatives, such as 1H-indazole-3-carboxamides, which have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy.

The indazole nucleus is a versatile scaffold for designing inhibitors for a range of protein targets. Research has yielded indazole-based compounds with potent activity against:

Anaplastic lymphoma kinase (ALK): Entrectinib, a potent ALK inhibitor, is based on a 3-aminoindazole scaffold. nih.gov

Bcr-Abl: A series of 1H-indazol-3-amine derivatives have shown potent inhibition of the Bcr-Abl kinase, including the challenging T315I mutant. nih.gov

Epidermal growth factor receptor (EGFR): Structure-guided design has produced indazole derivatives with strong potency against EGFR and its resistance mutants. nih.gov

Estrogen Receptor (ER): Indazole derivatives have been identified as efficient selective ER degraders (SERDs) for breast cancer treatment. nih.gov

The inclusion of fluorine, as in this compound, is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov

The ultimate goal of medicinal chemistry research is to develop compounds that are effective in living systems. Several advanced indazole derivatives have shown promise in preclinical models. For example, an indazole-based SERD demonstrated good bioavailability across species and significant activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov In another study, a representative 1H-indazole-3-carboxamide derivative, developed as a PAK1 inhibitor, was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells in vitro, indicating its potential as an anti-metastatic agent. These findings underscore the therapeutic potential of the indazole scaffold and provide a strong rationale for using building blocks like this compound to synthesize and evaluate new candidates in further preclinical and, eventually, clinical studies.

Mechanistic Elucidation of Biological Effects

While direct and exhaustive mechanistic studies on this compound are not extensively documented, its primary role as a key intermediate in the synthesis of potent kinase inhibitors provides significant insight into its potential biological effects. The indazole ring system is recognized as a bioisostere of indole, capable of forming strong hydrogen bonds within the hydrophobic pockets of proteins, a critical interaction for kinase inhibition. nih.govrsc.org This has led to the development of several indazole-based drugs targeting various kinases. nih.gov

The functionalization of the indazole scaffold at position 3, a process for which this compound is a precursor, has been instrumental in the discovery of marketed drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in cancer therapy. nih.gov Research on other indazole derivatives has revealed a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.

Future research efforts are likely to focus on synthesizing novel derivatives from this compound and screening them against a panel of kinases to identify specific targets. Mechanistic studies on these new compounds would likely involve:

Enzyme Assays: To determine the inhibitory concentration (IC50) against specific kinases like Fibroblast Growth Factor Receptors (FGFRs), which have been a target for other indazole derivatives. nih.gov

Cell-Based Assays: To evaluate the anti-proliferative effects on various cancer cell lines and to understand the impact on cellular signaling pathways. Studies on similar indazole compounds have investigated their effects on apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. researchgate.netnih.gov

Structural Biology: X-ray crystallography and molecular modeling to visualize the binding mode of these derivatives within the active site of target proteins, providing a rational basis for further drug design.

The fluorine atom at the 5-position of the indazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making it an attractive starting point for the development of new therapeutic agents. nih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

The robust characterization and quantification of this compound are crucial for its application in research and development. A variety of advanced analytical techniques are employed for this purpose.

For the structural elucidation and confirmation of synthesis, a combination of spectroscopic methods is utilized. Detailed characterization data for this compound has been reported, providing a reference for its identification. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR (300 MHz, acetone-d₆) | δ 13.20 (brs, 1H), 10.19 (s, 1H), 7.74–7.84 (m, 2H), 7.34 (td, J = 9.1, 2.5 Hz, 1H) |

| ¹³C NMR (75 MHz, acetone-d₆) | δ 187.4, 160.5 (d, ¹J(C–F) = 238 Hz), 145.1, 139.4, 121.9 (d, ³J(C–F) = 11 Hz), 117.6 (d, ²J(C–F) = 27 Hz), 113.49 (d, ³J(C–F) = 9.7 Hz), 105.9 (d, ²J(C–F) = 25 Hz) |

| Infrared (IR) (neat) | ν = 3315, 3185, 1683, 1656, 1486, 1446, 1344, 1316, 1175, 1062, 952, 782 and 735 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) (ESI-) | calculated for C₈H₄FN₂O [M − H]⁻ m/z 163.0308, found: 163.0304 |

Source: nih.gov

For the purification and analysis of reaction mixtures, chromatographic techniques are indispensable. Thin-layer chromatography (TLC) is routinely used for monitoring the progress of reactions, with a reported Rf value of 0.35 in a petroleum ether/EtOAc (8:2) solvent system. nih.gov Column chromatography on silica (B1680970) gel is employed for the purification of the final product. nih.gov

Method Development: Optimization of chromatographic conditions, including the selection of a suitable column (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and water with a modifier like formic acid), and gradient elution program to achieve good separation from other components. researchgate.net

Mass Spectrometry Detection: For LC-MS/MS, the instrument would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the quantification of the analyte and an internal standard. protocols.io

Method Validation: The developed method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. researchgate.neteur.nl

The application of these advanced analytical techniques is fundamental to ensuring the quality and purity of this compound used in research and to accurately determine its concentration in various experimental settings, thereby supporting the exploration of its full therapeutic potential.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Axitinib |

| Pazopanib |

| 5-bromoindole |

| 5-bromo-1H-indazole-3-carboxaldehyde |

| 5-fluoro-indole |

| 6-fluoro-indole |

| 6-Fluoro-1H-indazole-3-carboxaldehyde |

| 5-chloro-indole |

| 5-Chloro-1H-indazole-3-carboxaldehyde |

| 5-iodo-indole |

| 5-Iodo-1H-indazole-3-carboxaldehyde |

| 5-methoxy-indole |

| 5-Methoxy-1H-indazole-3-carbaldehyde |

| 5-carboxy-indole |

| 5-carboxy-1H-indazole-3-carboxaldehyde |

| 5-piperidyl-indole |

| 5-piperidyl-1H-indazole-3-carboxaldehyde |

| 4-nitro-5-piperidyl-1H-indazole-3-carboxaldehyde |

| 2-methylindole |

| 5-NHBoc-indole |

| 5-NHBoc-1H-indazole-3-carboxaldehyde |

| N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229) |

| 5-Fluorouracil |

| Entrectinib |

| Linifanib |

| 3-bromo-indazole |

| 3-aryl-indazole-5-carboxylic acids |

| 3-aryl-indazole-7-carboxylic acids |

| Tryptophan |

| Kynurenine |

| 5-hydroxytryptophan |

| Hydroxytryptamine |

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized to improve the synthesis yield of 5-Fluoro-1H-indazole-3-carbaldehyde?

- Methodological Answer: The synthesis of this compound via Vilsmeier-Haack formylation typically involves reacting 1H-indazole derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Evidence suggests that cooling the reaction mixture to 0–20°C during reagent addition and maintaining strict stoichiometric ratios (e.g., POCl₃:DMF:substrate = 2:1:1) can minimize side reactions. For example, yields improved from 48% to 80.78% when reaction time was extended to 1.5 hours under ice-cooled conditions . Optimization may also involve solvent selection (e.g., anhydrous DMF) and controlled temperature ramping during the formylation step.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm substituent positions and aldehyde functionality.

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>97%) and detect impurities.